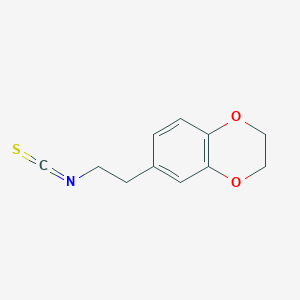

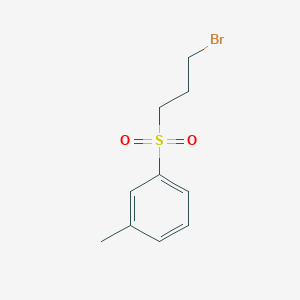

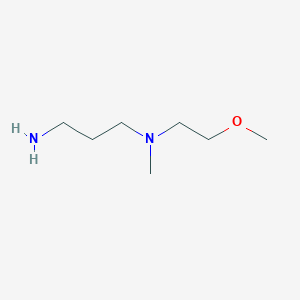

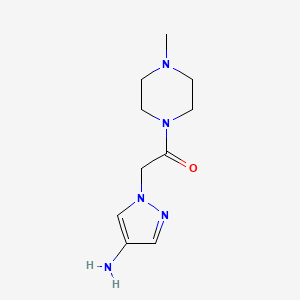

![molecular formula C10H12N2O B1517106 4-[(2-Methoxyethyl)amino]benzonitrile CAS No. 1019600-58-8](/img/structure/B1517106.png)

4-[(2-Methoxyethyl)amino]benzonitrile

Vue d'ensemble

Description

Applications De Recherche Scientifique

Novel Fluorescent Contrast Agents

4-[(2-Methoxyethyl)amino]benzonitrile and its derivatives have been investigated for their potential as fluorescent contrast agents for image-guided surgery. In a study, the physicochemical and optical properties of a similar compound, 4-[(1E)-2-[4-[(1E)-2-[4-aminophenyl]ethenyl]-3-methoxyphenyl]ethenyl]-benzonitrile (GE3082), were characterized. This compound demonstrated the ability to cross the blood-nerve and blood-brain barriers and render myelinated nerves fluorescent after systemic injection. The study highlighted the potential of such compounds for nerve-sparing surgeries, a critical aspect in reducing post-operative complications such as chronic pain and loss of function (Gibbs-Strauss et al., 2011).

Organic Synthesis and Polymer Applications

Benzonitrile derivatives, including those similar to 4-[(2-Methoxyethyl)amino]benzonitrile, find applications in organic synthesis and the development of polymers. For example, controlled conversion of phenylacetic acids to phenylacetonitriles or benzonitriles using bis(2-methoxyethyl)aminosulfur trifluoride has been described, showcasing the utility of such compounds in synthetic chemistry (Kangani et al., 2008). Additionally, low melting phthalonitrile resins containing methoxyl and/or allyl moieties have been synthesized and characterized for their curing behavior, thermal, and mechanical properties, indicating the relevance of methoxyl-containing benzonitrile derivatives in the development of high-temperature structural composite matrices (Han et al., 2019).

Photopolymerization and Material Science

The field of photopolymerization and material science also benefits from the study of benzonitrile derivatives. A study on nitroxide-mediated photopolymerization introduced a compound with a chromophore group linked to the aminoxyl function, which decomposes under UV irradiation to generate radicals. This research provides insights into the photophysical and photochemical properties of such compounds, which are crucial for developing new photoinitiators and photopolymers (Guillaneuf et al., 2010).

Safety And Hazards

While specific safety data for 4-[(2-Methoxyethyl)amino]benzonitrile is not available, it’s important to handle all chemicals with care. For example, benzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as having acute oral toxicity and acute dermal toxicity . Always refer to the safety data sheet of the specific compound for detailed information.

Propriétés

IUPAC Name |

4-(2-methoxyethylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-13-7-6-12-10-4-2-9(8-11)3-5-10/h2-5,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRMGYFIADUFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Methoxyethyl)amino]benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

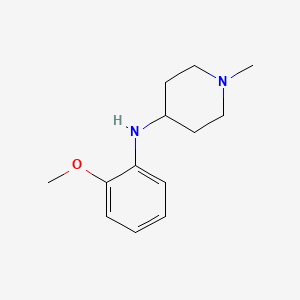

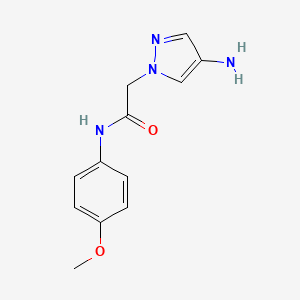

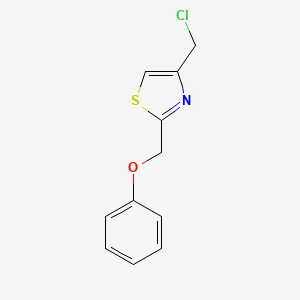

![2-[(4-Hydroxyphenyl)formamido]acetamide](/img/structure/B1517025.png)